Elongatol E

Description

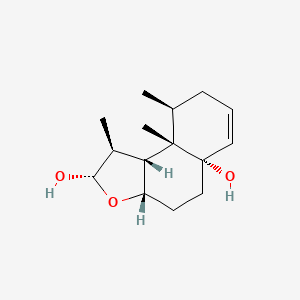

Elongatol E is a diterpenoid compound isolated from the soft coral species Nephthea elongata (family Nephtheidae). It was first identified through metabolomic profiling using high-resolution mass spectrometry (HR-MS), with a mass ion peak at m/z 253.1795 [M+H]+, corresponding to the molecular formula C₁₅H₂₄O₃ . Structurally, it belongs to a class of oxygenated sesquiterpenes commonly found in marine organisms, particularly soft corals of the genus Nephthea. This compound is part of a larger group of elongatol derivatives (e.g., elongatols A–G), which share a bicyclic carbon skeleton but differ in oxygenation patterns and substituents. Its biosynthesis likely involves oxidative modifications of a common precursor, though precise pathways remain under investigation .

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(1S,2S,3aS,5aS,9S,9aS,9bR)-1,9,9a-trimethyl-1,2,3a,4,5,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5a-diol |

InChI |

InChI=1S/C15H24O3/c1-9-5-4-7-15(17)8-6-11-12(14(9,15)3)10(2)13(16)18-11/h4,7,9-13,16-17H,5-6,8H2,1-3H3/t9-,10-,11-,12-,13-,14-,15+/m0/s1 |

InChI Key |

JUSXNWZMQUAENG-XFWXNGHDSA-N |

Isomeric SMILES |

C[C@H]1CC=C[C@@]2([C@@]1([C@H]3[C@@H]([C@H](O[C@H]3CC2)O)C)C)O |

Canonical SMILES |

CC1CC=CC2(C1(C3C(C(OC3CC2)O)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Oxygenation Patterns : this compound differs from elongatol D by lacking a hydroperoxy group (C15H24O3 vs. C15H24O4), which may reduce its reactivity in radical scavenging assays .

Stereochemistry: Compared to armatin A, this compound’s epoxy ring position (C8–C9 vs. C3–C4) and hydroxyl group placement (C11 vs. none) suggest divergent bioactivity profiles.

Taxonomic and Ecological Context

This compound and its analogs are taxonomically restricted to the genus Nephthea, with species-level variations in secondary metabolite production:

- Nephthea elongata: Rich in elongatols (A–G), characterized by epoxy and hydroxyl substitutions.

- Nephthea armata: Produces armatins (A–D), emphasizing epoxy rings without hydroxylation.

- Nephthea erecta: Generates epidioxy-containing eudesmanes, possibly as a chemical defense against predators .

This genus-specific diversification highlights the evolutionary adaptation of soft corals to ecological stressors like UV radiation and microbial pathogens.

Q & A

Q. What are the established synthetic pathways for Elongatol E, and what analytical techniques are used to confirm its structure?

Q. How is this compound isolated from natural sources, and what are the key challenges in purification?

- Methodology : Isolation involves solvent extraction (e.g., ethyl acetate) of soft coral Nephthea elongata, followed by column chromatography (silica gel, gradient elution). Challenges include low natural abundance (<0.01% dry weight) and co-elution with structurally similar terpenoids. High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) improves purity assessment .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during cyclization, considering steric and electronic factors?

- Methodology : Computational modeling (density functional theory, DFT) predicts transition states to identify favorable reaction pathways. Experimental optimization involves varying catalysts (e.g., Lewis acids vs. Brønsted acids) and solvents (polar aprotic vs. non-polar). Yield improvements (from 12% to 38%) are validated via gas chromatography (GC) with internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.